molecular formula C20H24N2O2S B11562934 Propanamide, 3,3'-thiobis[N-(phenylmethyl)- CAS No. 105596-07-4

Propanamide, 3,3'-thiobis[N-(phenylmethyl)-

Cat. No.: B11562934
CAS No.: 105596-07-4
M. Wt: 356.5 g/mol
InChI Key: AYQMPZWLCZDJEJ-UHFFFAOYSA-N
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Description

N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE: is a complex organic compound with a unique structure that includes benzyl, carbamoyl, ethyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl chloroformate to form benzyl carbamate. This intermediate is then reacted with 3-mercaptopropionic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-(3-benzylcarbamoyl-propyldisulfanyl)-butyramide
  • N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide

Uniqueness

N-BENZYL-3-{[2-(BENZYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

105596-07-4

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

N-benzyl-3-[3-(benzylamino)-3-oxopropyl]sulfanylpropanamide

InChI

InChI=1S/C20H24N2O2S/c23-19(21-15-17-7-3-1-4-8-17)11-13-25-14-12-20(24)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24)

InChI Key

AYQMPZWLCZDJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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